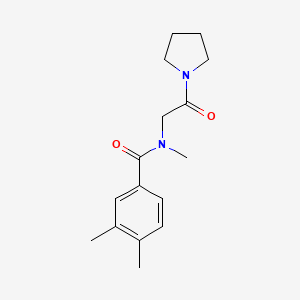
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin receptor antagonists. It is primarily used as an antiemetic drug to treat nausea and vomiting caused by chemotherapy and radiation therapy. Tropisetron has also been studied for its potential therapeutic effects in various other medical conditions.
作用机制
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide works by blocking the serotonin receptors in the brain and gastrointestinal tract. This results in a reduction in the release of serotonin, which is responsible for causing nausea and vomiting. N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide also modulates the release of other neurotransmitters such as dopamine and acetylcholine, which may contribute to its therapeutic effects in other medical conditions.
Biochemical and Physiological Effects:
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has also been found to increase the levels of brain-derived neurotrophic factor, which plays a role in the growth and survival of neurons.
实验室实验的优点和局限性
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has a number of advantages and limitations for use in laboratory experiments. Its antiemetic properties make it useful for studying the effects of chemotherapy and radiation therapy on the gastrointestinal tract. N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide's ability to modulate the release of neurotransmitters also makes it useful for studying the effects of various drugs on the brain. However, N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide's specificity for serotonin receptors may limit its usefulness in studying other neurotransmitter systems.
未来方向
There are several potential future directions for research on N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide's ability to modulate the release of neurotransmitters may make it useful for treating the cognitive and motor symptoms of these diseases. Another area of interest is its potential use in the treatment of depression. N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide's ability to increase the levels of brain-derived neurotrophic factor may make it useful for promoting the growth and survival of neurons in the brain. Overall, N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has a number of potential therapeutic applications that warrant further investigation.
合成方法
The synthesis of N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide involves the reaction of 2-aminobenzamide with 2-pyrrolidone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with trimethyl orthoformate and trifluoroacetic acid to yield N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide.
科学研究应用
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has been extensively studied for its potential therapeutic effects in various medical conditions. It has been found to have anti-inflammatory, antitumor, and neuroprotective properties. N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
属性
IUPAC Name |
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-6-7-14(10-13(12)2)16(20)17(3)11-15(19)18-8-4-5-9-18/h6-7,10H,4-5,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVYUHGPWXZRPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CC(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B7472898.png)
![2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7472911.png)
![3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)


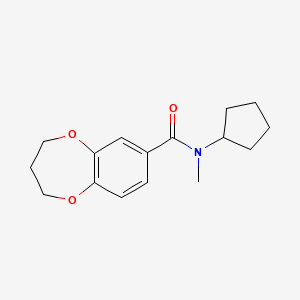
![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472947.png)
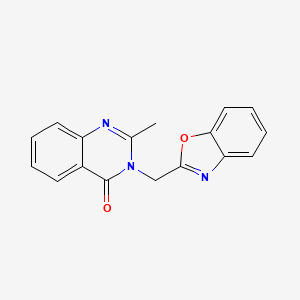
![1-Fluoro-3-[(4-methylphenyl)sulfonylmethyl]benzene](/img/structure/B7472961.png)
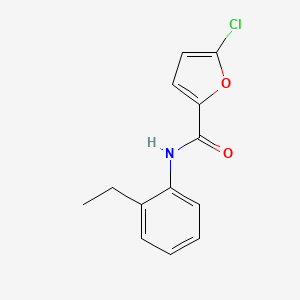
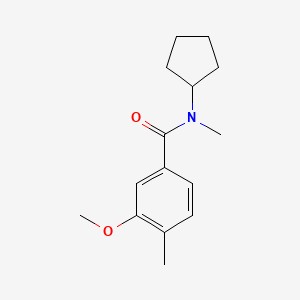
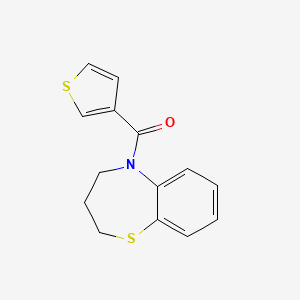

![2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B7473013.png)